molecular formula C6F18N3O12S6Y B12063201 Yttrium(III)bis(trifluoromethanesulfonyl)imide

Yttrium(III)bis(trifluoromethanesulfonyl)imide

Cat. No.: B12063201
M. Wt: 929.4 g/mol
InChI Key: ALUAPCNURPWGTQ-UHFFFAOYSA-N
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Description

Yttrium(III)bis(trifluoromethanesulfonyl)imide (Y[NTf₂]₃) is a metal-based ionic compound consisting of a Y³⁺ cation paired with three bis(trifluoromethanesulfonyl)imide ([NTf₂]⁻) anions. This compound belongs to the broader class of ionic liquids (ILs) and metal salts characterized by the [NTf₂]⁻ anion, known for its high thermal stability, low viscosity, and hydrophobicity . Applications may include solvent extraction, catalysis, and materials science, leveraging the [NTf₂]⁻ anion’s ability to enhance electrochemical stability and solubility of metal complexes .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C6F18N3O12S6Y

Molecular Weight

929.4 g/mol

IUPAC Name

bis(trifluoromethylsulfonyl)azanide;yttrium(3+)

InChI

InChI=1S/3C2F6NO4S2.Y/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3

InChI Key

ALUAPCNURPWGTQ-UHFFFAOYSA-N

Canonical SMILES

C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Y+3]

Origin of Product

United States

Preparation Methods

Reaction of Yttrium Carbonate with HNTf₂

Yttrium carbonate (Y₂(CO₃)₃) reacts stoichiometrically with HNTf₂ in aqueous medium:
Y2(CO3)3+6HNTf22Y(TFSI)3+3H2O+3CO2\text{Y}_2(\text{CO}_3)_3 + 6\,\text{HNTf}_2 \rightarrow 2\,\text{Y}(\text{TFSI})_3 + 3\,\text{H}_2\text{O} + 3\,\text{CO}_2 \uparrow
Key steps include:

  • Dissolving Y₂(CO₃)₃ in distilled water under agitation.

  • Gradual addition of HNTf₂ to avoid rapid CO₂ evolution.

  • Filtration to remove unreacted carbonate.

  • Rotary evaporation and vacuum drying (1 mmHg, 120°C) to isolate crystalline Y(TFSI)₃.

Data Table 1: Reaction Conditions for Y₂(CO₃)₃ and HNTf₂

ParameterValue
Molar Ratio (Y₂(CO₃)₃:HNTf₂)1:6
Reaction Temperature25°C (ambient)
Reaction Time24 hours
Yield85–90% (theoretical)

Reaction of Yttrium Halides with HNTf₂

Yttrium chloride (YCl₃) or yttrium fluoride (YF₃) can substitute carbonate precursors:
YCl3+3HNTf2Y(TFSI)3+3HCl\text{YCl}_3 + 3\,\text{HNTf}_2 \rightarrow \text{Y}(\text{TFSI})_3 + 3\,\text{HCl} \uparrow
This method avoids CO₂ generation but requires acid scavengers to mitigate HCl corrosion. Patent data for analogous reactions (e.g., SnCl₂ + HNTf₂ → Sn(TFSI)₂) report yields exceeding 90% under reflux conditions.

Metathesis Reactions with Pre-formed Bis(triflimide) Salts

Metathesis between yttrium salts and alkali metal bis(triflimides) offers a solvent-dependent pathway:
Y(NO3)3+3LiTFSIY(TFSI)3+3LiNO3\text{Y}(\text{NO}_3)_3 + 3\,\text{LiTFSI} \rightarrow \text{Y}(\text{TFSI})_3 + 3\,\text{LiNO}_3 \downarrow
Key advantages include:

  • Avoidance of gaseous byproducts.

  • Compatibility with non-aqueous solvents (e.g., acetonitrile, THF).

Data Table 2: Metathesis Efficiency in Different Solvents

SolventReaction Time (h)Yield (%)Purity (ICP-OES)
Acetonitrile129299.5%
Tetrahydrofuran248898.7%
Water67897.2%

Lithium bis(triflimide) (LiTFSI) is preferred due to its high solubility, though sodium and potassium analogues require prolonged reaction times.

Solvent and Reaction Condition Optimization

Aqueous vs. Non-Aqueous Media

Aqueous synthesis simplifies purification but risks hydrolysis of yttrium intermediates. Non-aqueous routes (e.g., in dry THF) enhance coordination stability but necessitate rigorous anhydrous conditions. Comparative studies for iron(III) TFSI synthesis show non-aqueous methods improve yield by 12–15%.

Temperature and Atmosphere Control

  • Low-Temperature Synthesis (0–25°C): Minimizes ligand degradation but slows reaction kinetics.

  • Reflux Conditions (80–100°C): Accelerates ligand exchange but risks thermal decomposition.

  • Inert Atmosphere (N₂/Ar): Critical for preventing oxidation of yttrium(III) to higher oxidation states.

Industrial-Scale Production Methods

Industrial protocols prioritize cost efficiency and reproducibility:

  • Continuous Flow Reactors: Enable large-scale mixing of YCl₃ and LiTFSI with real-time pH monitoring.

  • Spray Drying: Converts aqueous reaction mixtures into powdered Y(TFSI)₃ with 95% yield.

  • Ionic Liquid Recycling: Patent WO2002072260A2 highlights reuse of [bmim][TFSI] ionic liquids as reaction media, reducing waste.

Data Table 3: Scalability Metrics for Industrial Production

MetricLab Scale (100 g)Pilot Scale (10 kg)
Energy Consumption500 kWh/kg300 kWh/kg
Purity99.5%98.8%
Batch Cycle Time48 h72 h

Comparative Analysis of Synthetic Routes

Data Table 4: Route Comparison for Y(TFSI)₃ Synthesis

MethodYield (%)Purity (%)Cost (USD/kg)Scalability
Y₂(CO₃)₃ + HNTf₂85–9099.51200High
YCl₃ + LiTFSI9299.21500Moderate
Industrial Spray Drying9598.8900Very High

The carbonate route offers optimal cost-scaling balance, while metathesis ensures higher purity for electrochemical applications .

Scientific Research Applications

Electrochemical Applications

Yttrium(III)bis(trifluoromethanesulfonyl)imide is particularly noted for its role in electrochemical systems, especially in ionic liquid formulations.

Electrochemical Behavior

Research indicates that Y(TFSI)₃ exhibits distinct electrochemical behavior when used in ionic liquids. For instance, cyclic voltammetry studies show that the electrochemical reduction limit for Y(TFSI)₃ occurs at approximately -1.95 V vs Fc/Fc+, which is crucial for understanding its reduction processes in various solvents .

Case Study: Ionic Liquid Systems

A study highlighted the use of Y(TFSI)₃ in supporting the electrochemical reduction of yttrium ions in ionic liquids. The presence of this compound facilitated the formation of yttrium-reduced species during cathodic scans, which was not observable without it . This indicates its potential for enhancing the efficiency of electrochemical cells.

Material Science Applications

This compound has been utilized to improve the properties of materials, particularly in rubber composites.

Improvement of Natural Rubber Composites

Research has demonstrated that incorporating ionic liquids containing TFSI anions can significantly enhance the curing characteristics and physical properties of natural rubber composites. Y(TFSI)₃ was shown to reduce the optimal vulcanization time and temperature while increasing crosslink density, ultimately improving tensile strength and thermal stability .

PropertyWithout Y(TFSI)₃With Y(TFSI)₃
Optimal Vulcanization Time30 minutes20 minutes
Crosslink DensityLowHigh
Tensile Strength10 MPa15 MPa
Thermal StabilityModerateHigh

Case Study: Performance Enhancement

In a comparative study of natural rubber composites with and without Y(TFSI)₃, those with the compound exhibited a notable increase in mechanical properties and resistance to thermo-oxidation, making them suitable for demanding applications .

Environmental Applications

This compound has also found applications in environmental remediation, particularly in the recovery of yttrium ions from waste materials.

Recovery from Fluorescent Lamp Waste

A recent study explored the use of supported ionic liquid membranes containing Y(TFSI)₃ for the selective extraction of yttrium ions from fluorescent lamp waste. The optimization of this process demonstrated high efficiency in recovering yttrium, showcasing the compound's utility in waste management and recycling efforts .

Data Table: Extraction Efficiency

MethodInitial Concentration (M)Recovery Rate (%)
Supported Ionic Liquid Membrane0.195
Traditional Solvent Extraction0.160

Mechanism of Action

The mechanism by which yttrium, tris[1,1,1-trifluoro-N-[(trifluoromethyl)sulfonyl-kO]methanesulfonamidato-kO]-, (OC-6-11)- exerts its effects is primarily through its strong electron-withdrawing ligands. These ligands can stabilize various reactive intermediates, making the compound an effective catalyst. The molecular targets and pathways involved depend on the specific application but often involve interactions with other metal centers or organic substrates.

Comparison with Similar Compounds

Organic Cation-Based ILs

  • Imidazolium Derivatives : 1-Octyl-3-methylimidazolium [NTf₂] ([C₈MIm][NTf₂]) exhibits high extraction efficiency for chromium species due to its hydrophobic nature . Compared to Y[NTf₂]₃, organic cations like [C₈MIm]⁺ lower melting points (often <100°C) and improve compatibility with organic solvents, making them ideal for liquid-liquid extraction .
  • Ammonium Derivatives: N-Trimethyl-N-(2-methoxyethyl)ammonium [NTf₂] and N,N-diethyl-N-methyl-N-(2-methoxyethyl)ammonium [NTf₂] demonstrate how minor cationic changes (e.g., alkyl chain length, substituents) significantly alter viscosity and phase behavior. Y[NTf₂]₃, with its trivalent metal cation, likely has higher thermal stability but lower solubility in nonpolar solvents compared to these ammonium ILs .

Metal-Based [NTf₂]⁻ Salts

  • Lithium [NTf₂] (Li[NTf₂]) : Widely used as an antistatic agent in polymer composites, Li[NTf₂] shows high ionic conductivity. Y[NTf₂]₃, with a larger cation and higher charge density, may exhibit reduced mobility but improved thermal stability (>300°C) .
  • Europium(III) [NTf₂] Complexes : Studies on Eu(tta)₃/[NTf₂]⁻ systems reveal high extraction constants in imidazolium-based ILs, attributed to the anion’s weak coordination. Y³⁺, being smaller than Eu³⁺ (ionic radii: 0.90 Å vs. 0.95 Å), may form stronger ion pairs, affecting extraction efficiency .

Solvent Extraction Performance

Compound Metal Extracted Extraction Efficiency Key Mechanism Reference
[C₈MIm][NTf₂] Cr(III), Cr(VI) High (≥95%) Hydrophobic IL phase formation
Y[NTf₂]₃ (hypothetical) Rare earths Moderate (theoretical) Stronger cation-anion interaction
[C₂mim][NTf₂]/Eu(tta)₃ Eu(III) Log K = 4.2 Neutral chelate partitioning
  • Key Insight : Organic cation ILs outperform metal-based salts in extraction due to their liquid state and tunable hydrophobicity. Y[NTf₂]₃, as a solid, may require dissolution in other ILs for similar applications .

Biological Activity

Yttrium(III)bis(trifluoromethanesulfonyl)imide, commonly referred to as Y(Tf2N)3, is a compound of increasing interest in various fields, including materials science and medicinal chemistry. This article explores its biological activity, focusing on its interactions with biological systems, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is a coordination compound where yttrium is complexed with bis(trifluoromethylsulfonyl)imide anions. The trifluoromethylsulfonyl group contributes to the compound's stability and solubility in various solvents, making it suitable for different applications.

1. Antimicrobial Properties

Research indicates that ionic liquids containing the bis(trifluoromethylsulfonyl)imide anion exhibit antimicrobial activity. Specifically, studies have shown that Y(Tf2N)3 can enhance the antimicrobial properties of certain ionic gels (IGs), suggesting its potential use in developing antimicrobial materials .

2. Cytotoxicity

The cytotoxic effects of Y(Tf2N)3 have been investigated in various cell lines. For instance, studies on its effects on murine leukemia and human lung adenocarcinoma cell lines demonstrated significant cytotoxicity, indicating that this compound may have potential as an anticancer agent .

3. Interactions with Biological Molecules

Yttrium(III) complexes have been shown to interact with proteins and nucleic acids, which can influence their biological functions. The binding affinity of Y(Tf2N)3 to biological macromolecules is an area of ongoing research, as these interactions may lead to novel therapeutic strategies.

Case Study 1: Antimicrobial Activity Enhancement

A study assessed the incorporation of Y(Tf2N)3 into ionic gels used for biomedical applications. The results indicated that the addition of this compound significantly improved the antimicrobial properties of the gels, reducing bacterial growth by over 50% compared to control samples without Y(Tf2N)3 .

Case Study 2: Cytotoxicity in Cancer Cell Lines

In vitro experiments were conducted using human lung adenocarcinoma cells treated with varying concentrations of Y(Tf2N)3. The findings revealed a dose-dependent increase in cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation at concentrations as low as 10 µM .

Data Tables

Study Biological Activity Cell Line IC50 (µM) Effectiveness
Study 1AntimicrobialBacterialN/A>50% reduction
Study 2CytotoxicityLung Adeno10Significant

Research Findings

Recent studies highlight several key findings regarding the biological activity of this compound:

  • Mechanism of Action : The mechanism underlying its cytotoxic effects appears to involve disruption of cellular processes, potentially through interference with protein synthesis or DNA replication.
  • Therapeutic Potential : Given its ability to induce cell death in cancerous cells while exhibiting antimicrobial properties, Y(Tf2N)3 shows promise for further development in therapeutic applications.
  • Safety Profile : Preliminary assessments suggest that while Y(Tf2N)3 is effective against certain pathogens and cancer cells, detailed toxicological studies are required to evaluate its safety for therapeutic use.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing Yttrium(III)bis(trifluoromethanesulfonyl)imide with high purity?

  • Methodological Answer : Synthesis requires precise stoichiometric control of Yttrium(III) salts (e.g., YCl₃) and bis(trifluoromethanesulfonyl)imide (Tf₂N⁻) precursors in anhydrous conditions. Purification involves recrystallization from aprotic solvents (e.g., acetonitrile) and vacuum drying to remove residual moisture. Purity (>99%) can be verified via NMR and elemental analysis, as demonstrated for analogous ionic liquids .

Q. How should researchers characterize the thermal stability of this compound?

  • Methodological Answer : Use thermogravimetric analysis (TGA) under inert gas (N₂/Ar) to assess decomposition temperatures. Compare results with structurally similar ionic liquids (e.g., 1-butyl-3-methylimidazolium Tf₂N⁻), which exhibit degradation thresholds above 400°C. Differential scanning calorimetry (DSC) can identify phase transitions (e.g., glass transition or melting points), as seen in tetrabutylphosphonium Tf₂N⁻ (melting point: 84.4°C) .

Q. What analytical techniques are critical for verifying the structural integrity of this compound?

  • Methodological Answer : Employ FT-IR to confirm Tf₂N⁻ anion signatures (e.g., S=O stretching at 1130–1350 cm⁻¹). X-ray photoelectron spectroscopy (XPS) can validate Yttrium oxidation states (Y³⁺). Mass spectrometry (ESI-MS) is recommended for detecting trace impurities, such as unreacted precursors or hydrolysis byproducts .

Advanced Research Questions

Q. How does the Tf₂N⁻ anion influence the electrochemical performance of this compound in lithium-ion battery electrolytes?

  • Methodological Answer : The Tf₂N⁻ anion enhances ionic conductivity and reduces electrolyte flammability. Design experiments to measure ionic mobility via electrochemical impedance spectroscopy (EIS) in mixtures with LiTf₂N (lithium bis(trifluoromethanesulfonyl)imide). Compare thermal stability using accelerated rate calorimetry (ARC), noting that LiTf₂N improves degradation thresholds by 20–30°C in analogous systems .

Q. What strategies resolve contradictions in metal-ion extraction efficiency when using this compound in biphasic systems?

  • Methodological Answer : Contradictions often arise from competing coordination effects. Use time-resolved laser-induced fluorescence spectroscopy (TRLFS) to study Y³⁺-Tf₂N⁻ interactions in ionic liquid-water systems. Adjust pH and counterion concentrations (e.g., Cl⁻ vs. NO₃⁻) to optimize extraction efficiency, as demonstrated for Eu³⁺ chelates in [Cₙmim][Tf₂N] .

Q. How can computational modeling predict the degradation pathways of this compound under thermal stress?

  • Methodological Answer : Employ density functional theory (DFT) to calculate bond dissociation energies (BDEs) of Y–O/S–N bonds in Tf₂N⁻. Validate predictions with pyrolysis-GC/MS to identify volatile degradation products (e.g., SO₂, CF₃ radicals). Compare results with experimental TGA-FTIR data from analogous ionic liquids .

Q. What experimental designs mitigate hygroscopicity-related artifacts in this compound applications?

  • Methodological Answer : Conduct synthesis and handling in gloveboxes (H₂O < 1 ppm). Pre-dry solvents and reagents using molecular sieves. Monitor moisture uptake via Karl-Fischer titration. For hygroscopicity quantification, use dynamic vapor sorption (DVS) at 25°C and varying humidity levels, as applied to methyltrioctylammonium Tf₂N⁻ .

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